molecular formula C8H19Cl2N3O B2858991 2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride CAS No. 2126177-11-3

2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride

Cat. No.: B2858991
CAS No.: 2126177-11-3
M. Wt: 244.16
InChI Key: HIPJVKPNKGJQLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride is a useful research compound. Its molecular formula is C8H19Cl2N3O and its molecular weight is 244.16. The purity is usually 95%.
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Scientific Research Applications

Facile Access to New Diazepines Derivatives

A study by Ahumada et al. (2016) describes a one-pot double condensation reaction leading to the formation of diazepine derivatives, specifically 7-(thiophene-2-yl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine, among others. These compounds were characterized by elemental analysis, FT-IR, and NMR spectroscopy, with their structures confirmed via X-ray diffraction, illustrating a method for synthesizing diazepine derivatives with potential applications in various fields (Ahumada et al., 2016).

Mechanism and Stereochemistry of β-Lactam Derivatives Formation

Wang et al. (2001) investigated the synthesis of β-lactam derivatives from 2,4-disubstituted-2,3-dihydro-benzo[1,4]diazepines, providing insight into the mechanism and stereochemistry of these reactions. This research contributes to the understanding of how diazepine derivatives can be chemically manipulated, offering pathways to new pharmaceutical compounds (Wang et al., 2001).

New Benzodiazepine Molecule and Diorganotin(IV)chlorides Interactions

A study by Garoufis et al. (2015) synthesized a new benzodiazepine molecule and explored its reactions with dialkyltin(IV)dichlorides. This work showcases the potential of diazepine derivatives in forming complexes with metals, suggesting applications in materials science and catalysis (Garoufis et al., 2015).

Synthesis of Benzo[e][1,4]diazepin-3-ones

Geng et al. (2019) reported a novel synthesis route for benzo[e][1,4]diazepin-3-ones, demonstrating a formal [4 + 2+1] annulation process. This research highlights the versatility of diazepine compounds in organic synthesis, paving the way for the development of new drugs and materials (Geng et al., 2019).

Properties

IUPAC Name

2-(1,4-diazepan-1-yl)-N-methylacetamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O.2ClH/c1-9-8(12)7-11-5-2-3-10-4-6-11;;/h10H,2-7H2,1H3,(H,9,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPJVKPNKGJQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1CCCNCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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